![molecular formula C15H21ClN2O3S2 B4430860 1-[(5-chloro-2-thienyl)sulfonyl]-4-(cyclohexylcarbonyl)piperazine](/img/structure/B4430860.png)
1-[(5-chloro-2-thienyl)sulfonyl]-4-(cyclohexylcarbonyl)piperazine
Overview
Description
1-[(5-chloro-2-thienyl)sulfonyl]-4-(cyclohexylcarbonyl)piperazine, also known as CSP, is a chemical compound that has been widely studied for its potential use in scientific research. CSP is a piperazine derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mechanism of Action
The exact mechanism of action of 1-[(5-chloro-2-thienyl)sulfonyl]-4-(cyclohexylcarbonyl)piperazine is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems. It has also been shown to have effects on the nitric oxide pathway, which may contribute to its vasodilatory effects.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects, including anxiolytic and antidepressant effects, vasodilatory effects, and antitumor effects. It has also been shown to have effects on the immune system, including modulation of cytokine production and activation of immune cells.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(5-chloro-2-thienyl)sulfonyl]-4-(cyclohexylcarbonyl)piperazine in lab experiments is its wide range of effects, which allows for the study of various physiological systems. However, one limitation is its relatively low solubility, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on 1-[(5-chloro-2-thienyl)sulfonyl]-4-(cyclohexylcarbonyl)piperazine, including further studies on its mechanism of action and potential use in the treatment of various diseases. Additionally, there is potential for the development of new derivatives of this compound with improved solubility and other properties. Finally, there is a need for further research on the safety and toxicity of this compound, particularly in the context of potential therapeutic use.
Scientific Research Applications
1-[(5-chloro-2-thienyl)sulfonyl]-4-(cyclohexylcarbonyl)piperazine has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. In the central nervous system, this compound has been shown to have anxiolytic and antidepressant effects, as well as potential use in the treatment of schizophrenia. In the cardiovascular system, this compound has been studied for its vasodilatory effects and potential use in the treatment of hypertension. In cancer research, this compound has been shown to have antitumor effects and potential use in the treatment of various types of cancer.
properties
IUPAC Name |
[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-cyclohexylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S2/c16-13-6-7-14(22-13)23(20,21)18-10-8-17(9-11-18)15(19)12-4-2-1-3-5-12/h6-7,12H,1-5,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLGZLYSTFHJME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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